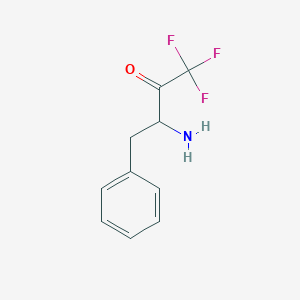

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one

CAS No.:

Cat. No.: VC16704029

Molecular Formula: C10H10F3NO

Molecular Weight: 217.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F3NO |

|---|---|

| Molecular Weight | 217.19 g/mol |

| IUPAC Name | 3-amino-1,1,1-trifluoro-4-phenylbutan-2-one |

| Standard InChI | InChI=1S/C10H10F3NO/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8H,6,14H2 |

| Standard InChI Key | ZNXJGEZIJAPSKJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)C(F)(F)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-amino-1,1,1-trifluoro-4-phenylbutan-2-one, reflects its ketone backbone at position 2, a trifluoromethyl group at position 1, an amino group at position 3, and a phenyl ring at position 4. The canonical SMILES representation confirms this arrangement.

Physical Properties

Key physicochemical characteristics include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 217.19 g/mol | |

| Boiling Point (Analog) | 208 °C (for related ketone) | |

| Density (Analog) | 1.197 g/cm³ | |

| Storage Temperature | Room temperature |

The trifluoromethyl group enhances lipophilicity (), facilitating membrane permeability in biological systems. The amino group introduces basicity (), enabling pH-dependent solubility.

Synthesis and Optimization

Multi-Step Synthesis

VulcanChem’s protocol involves:

-

Ketone Formation: Condensation of benzaldehyde with ethyl trifluoroacetoacetate under acidic conditions.

-

Amination: Reaction with ammonia in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

Yields typically reach 70–85% after chromatographic purification.

One-Pot Trifluoromethylation

A breakthrough method utilizes , , and in acetonitrile :

This approach achieves 85% yield at 50°C in 5 hours , offering scalability for industrial production.

Comparative Analysis

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| Multi-Step | 70–85 | 12–24 | High purity |

| One-Pot | 85 | 5 | Rapid, fewer intermediates |

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor for:

-

Anticancer Agents: Trifluoromethyl groups improve metabolic stability in kinase inhibitors.

-

Antidepressants: Amino-ketone motifs modulate serotonin reuptake.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume